适体

描述

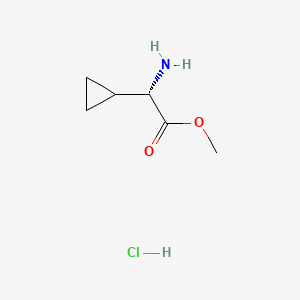

Apterin is a natural coumarin compound found in several plants . It is a furanocoumarin and the glucoside of vaginol . It has been isolated from the root of plants in the family Apiaceae such as members of the genus Angelica .

Synthesis Analysis

Apterin has been shown to inhibit protein synthesis by binding to tubule cells, which are necessary for the reabsorption of water and solutes in the kidney . The molecular docking analysis suggests that apterin binds to the enzyme 5-caffeoylquinic acid, which is involved in the synthesis of phenolic acids and coumarins . The 3-o-caffeoylquinic acid can be converted into 5-caffeoylquinic acid by enzymes such as caffeate O-methyltransferase (COMT) .Molecular Structure Analysis

The molecular formula of Apterin is C20H24O10 . Its average mass is 424.399 Da and its monoisotopic mass is 424.136932 Da . It has 7 defined stereocentres .Physical And Chemical Properties Analysis

Apterin is a powder with a molecular weight of 424.4 g/mol . Its density is 1.6±0.1 g/cm3 . The InChI Key is ALEQYOXVXJKFOM-KTZZUYPUSA-N .科学研究应用

-

Microbial Synthesis of Modified Monoterpene Indole Alkaloid

- Field : Synthetic Biology

- Application Summary : Apterin, a type of pterin, has been used in the microbial synthesis of a modified monoterpene indole alkaloid . This process allows for the rapid and scalable production of complex monoterpene indole alkaloids (MIAs) and MIA analogues for therapeutic use .

- Methods : The yeast Saccharomyces cerevisiae was engineered for the high-level synthesis of tetrahydrobiopterin to mono-oxidize tryptophan to 5-hydroxytryptophan . After decarboxylation to serotonin, it is coupled to exogenously fed secologanin to produce 10-hydroxystrictosidine in an eight-enzyme pathway .

- Results : This work resulted in the first microbial synthesis of a modified alkaloid, the first production of tetrahydrobiopterin in yeast, and the first use of a pterin-dependent mono-oxidation strategy for the synthesis of L-DOPA .

-

Isolation from Plant Roots

- Field : Botany

- Application Summary : Apterin is a furanocoumarin and the glucoside of vaginol . It has been isolated from the root of plants in the family Apiaceae such as members of the genus Angelica, including the garden angelica and Zizia aptera .

- Methods : The isolation process typically involves extraction from the plant roots, followed by various purification steps .

- Results : The isolation of Apterin from these plants has contributed to our understanding of plant biochemistry and could potentially have applications in medicine or agriculture .

-

Adipogenesis Accumulating Activity

- Field : Medicinal Chemistry

- Application Summary : Apterin has been found to have adipogenesis accumulating activity in 3T3-L1 cells . This suggests that Apterin might possess antidiabetic activity in vivo .

- Methods : The adipogenesis accumulating activity was assayed in 3T3-L1 cells . Compound 2 (6″- β - d -glucopyranosyl-apterin) could potently accelerate the accumulation of triglycerides (TG) in 3T3-L1 adipocytes .

- Results : The TG concentrations were 15.6±2.3%, 26.8±1.8%, and 35.6±2.6% higher than those of the control group at the concentration of 3, 10, and 30 μM, respectively .

-

Microbial Synthesis of a Modified Monoterpene Indole Alkaloid

- Field : Synthetic Biology

- Application Summary : Apterin has been used in the microbial synthesis of a modified monoterpene indole alkaloid . This process allows for the rapid and scalable production of complex monoterpene indole alkaloids (MIAs) and MIA analogues for therapeutic use .

- Methods : The yeast Saccharomyces cerevisiae was engineered for the high-level synthesis of tetrahydrobiopterin to mono-oxidize tryptophan to 5-hydroxytryptophan . After decarboxylation to serotonin, it is coupled to exogenously fed secologanin to produce 10-hydroxystrictosidine in an eight-enzyme pathway .

- Results : This work resulted in the first microbial synthesis of a modified alkaloid, the first production of tetrahydrobiopterin in yeast, and the first use of a pterin-dependent mono-oxidation strategy for the synthesis of L-DOPA .

安全和危害

Apterin should be handled with care to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion, it is advised to rinse the mouth with water and seek immediate medical attention .

属性

IUPAC Name |

(8S,9R)-9-hydroxy-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O10/c1-20(2,30-19-16(26)15(25)13(23)10(7-21)28-19)18-14(24)12-9(27-18)5-3-8-4-6-11(22)29-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEQYOXVXJKFOM-KTZZUYPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726668 | |

| Record name | 2-[(8S,9R)-9-Hydroxy-2-oxo-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-8-yl]propan-2-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apterin | |

CAS RN |

53947-89-0 | |

| Record name | 2-[(8S,9R)-9-Hydroxy-2-oxo-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-8-yl]propan-2-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B600137.png)

![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)